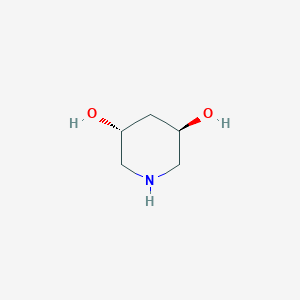

(3R,5R)-3,5-Piperidinediol, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, both (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of TRPA1, a transmembrane cation channel, has been experimentally resolved .Chemical Reactions Analysis

Biocatalysis in continuously operated systems has seen significant developments. The fundamentals of continuously operated reactors with a special focus on enzyme-catalyzed reactions have been described .Applications De Recherche Scientifique

Biotechnological Applications

“(3R,5R)-Piperidine-3,5-diol” is used in biotechnological applications, particularly in the production of chiral pharmaceutical intermediates and fine chemicals . It’s used in the preparation of enantiomerically pure chemicals, which are essential in the pharmaceutical industry .

Enzyme Inhibition

This compound is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. This makes it a potential candidate for the development of new anti-inflammatory and anticancer drugs.

Neurodegenerative Diseases

“(3R,5R)-Piperidine-3,5-diol” has shown promise in improving cognitive function and memory in animal models of Alzheimer’s disease. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antimicrobial Properties

This compound has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics. This is particularly important in the face of increasing antibiotic resistance.

Agriculture

“(3R,5R)-Piperidine-3,5-diol” could potentially be used as an alternative to traditional pesticides in agriculture. This could help reduce the environmental impact of pesticide use.

Materials Science

Further studies are needed to fully understand the potential applications of “(3R,5R)-Piperidine-3,5-diol” in materials science. However, its unique chemical structure could potentially be exploited in the development of new materials.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,5R)-piperidine-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKTGJRAPFKRX-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-Piperidine-3,5-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)